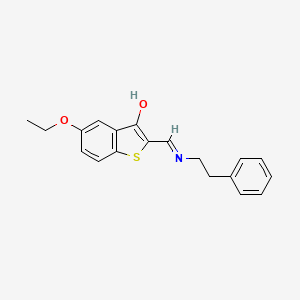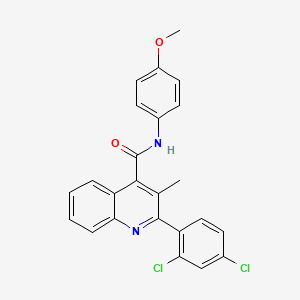![molecular formula C22H19BrClNO2 B5143597 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole](/img/structure/B5143597.png)
9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole is a complex organic compound that features a carbazole core substituted with a 4-bromo-2-chlorophenoxyethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole typically involves multiple steps:
Formation of 4-Bromo-2-chlorophenol: This is achieved by bromination of 2-chlorophenol under controlled conditions.
Etherification: The 4-bromo-2-chlorophenol is then reacted with ethylene glycol to form 2-(4-bromo-2-chlorophenoxy)ethanol.
Further Etherification: The 2-(4-bromo-2-chlorophenoxy)ethanol is reacted with another equivalent of ethylene glycol to form 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanol.
Coupling with Carbazole: Finally, the 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanol is coupled with carbazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The phenoxy and carbazole moieties can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products with oxidized phenoxy or carbazole groups.
Reduction: Products with reduced phenoxy or carbazole groups.
Coupling: More complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity and affecting cellular pathways.
Materials Science: It may participate in electronic interactions within organic semiconductors, influencing their conductive properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
2-(4-Bromo-2-chlorophenoxy)ethanol: An intermediate in the synthesis.
Carbazole: The core structure of the target compound.
Uniqueness
9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole is unique due to the combination of its carbazole core and the 4-bromo-2-chlorophenoxyethoxyethyl substituent. This unique structure imparts specific chemical and physical properties that are not found in simpler related compounds .
Properties
IUPAC Name |
9-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c23-16-9-10-22(19(24)15-16)27-14-13-26-12-11-25-20-7-3-1-5-17(20)18-6-2-4-8-21(18)25/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYKJZBIDEHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=C(C=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5143525.png)
![3-Methylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)


